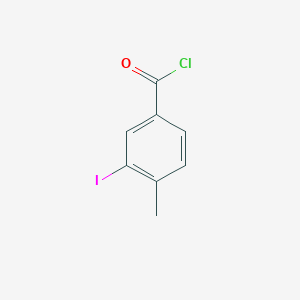

3-Iodo-4-methylbenzoyl chloride

Übersicht

Beschreibung

3-Iodo-4-methylbenzoyl chloride is a chemical compound with the CAS Number: 52107-98-9 . It has a molecular weight of 280.49 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of this compound involves the use of thionyl chloride in chloroform at 60°C for 16 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClIO/c1-5-2-3-6 (8 (9)11)4-7 (5)10/h2-4H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a storage temperature of 2-8°C . More detailed properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds

The compound 3-Iodo-4-methylbenzoyl chloride is utilized as a precursor or intermediate in the synthesis of various organic compounds. For instance, it is used in the synthesis of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one, a compound synthesized through selective C-acylation. This process involves using calcium hydroxide to push the tautomeric equilibrium towards the enol form, thereby protecting the hydroxyl functionality and trapping liberated hydrogen chloride, leading to the compound being obtained in excellent yield (Kurteva & Petrova, 2015).

Crystal Structure Analysis

This compound is also involved in reactions leading to compounds whose crystal structures are of interest. For example, the reaction of 4-methylbenzoyl chloride with potassium thiocyanate in acetone followed by treatment with sulfanilamide leads to the formation of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea. The structure of this compound was confirmed by spectroscopic data and its molecular structure was determined from single-crystal X-ray diffraction data (Saeed, Mumtaz, & Flörke, 2010).

Chemical Synthesis and Reactivity

The compound is used in chemical reactions leading to the formation of novel structures with specific properties. For instance, in the title compound prepared by the reaction of 2-iodo-5-methylbenzoyl chloride with 2-mercaptobenzimidazole, the resulting four-membered fused-ring system is essentially planar. The crystal packing in this compound is stabilized by weak intermolecular π–π interactions and weak C—H⋯π interactions (Wang et al., 2011).

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known that benzylic halides, such as 3-Iodo-4-methylbenzoyl chloride, typically react via an SN2 pathway . This suggests that this compound could interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

It is known that benzylic halides can undergo nucleophilic substitution reactions , suggesting that this compound may exert its effects at the molecular level through similar mechanisms.

Eigenschaften

IUPAC Name |

3-iodo-4-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOQBCLTGOENLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

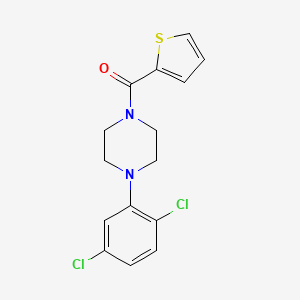

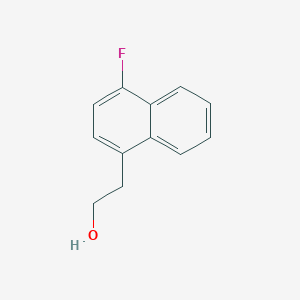

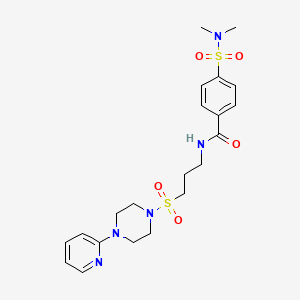

Synthesis routes and methods I

Procedure details

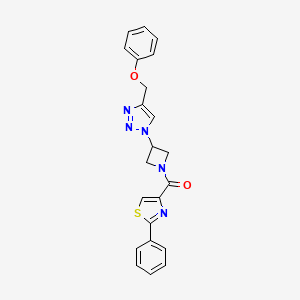

Synthesis routes and methods II

Procedure details

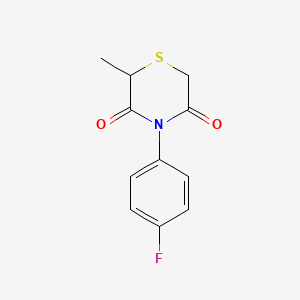

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2438005.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2438006.png)

![(2-Chloropyridin-3-yl)-[5-(dimethylamino)-3,4-dihydro-2H-1,6-naphthyridin-1-yl]methanone](/img/structure/B2438011.png)

![N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide](/img/structure/B2438016.png)

![N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438018.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2438020.png)

![5-bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2438025.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2438026.png)

![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2438027.png)